N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide
Description
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide is a complex organic compound that features a combination of pyridine, thiophene, sulfonyl, and cyclohexanecarboxamide groups
Properties
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(14-6-2-1-3-7-14)20-13-16(15-8-4-10-19-12-15)25(22,23)17-9-5-11-24-17/h4-5,8-12,14,16H,1-3,6-7,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVXNBZVGORJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridine and thiophene derivatives, followed by their sulfonylation and subsequent coupling with cyclohexanecarboxamide.
Synthesis of Pyridine and Thiophene Derivatives: The pyridine derivative can be synthesized from 2-aminopyridine and α-bromoketones under mild, metal-free conditions using I2 and TBHP in toluene. The thiophene derivative can be synthesized using similar methods.
Sulfonylation: The sulfonylation step involves the introduction of a sulfonyl group to the pyridine and thiophene derivatives. This can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the sulfonylated pyridine and thiophene derivatives with cyclohexanecarboxamide. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine structure and have similar medicinal applications.
Uniqueness
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide is unique due to its combination of pyridine, thiophene, sulfonyl, and cyclohexanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
